molecular formula C9H8ClNO5S B1381936 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride CAS No. 1368585-15-2

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Cat. No. B1381936
M. Wt: 277.68 g/mol
InChI Key: NYFGIVUWJJZFHA-UHFFFAOYSA-N
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Description

“6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride” is a chemical compound with the CAS Number: 1368585-15-2 . It has a molecular weight of 277.68 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO5S/c1-15-7-2-5-6(16-4-9(12)11-5)3-8(7)17(10,13)14/h2-3H,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

While specific chemical reactions involving “6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride” are not available, benzoxazines have been studied for their reactivity. For example, they have been investigated for their potential as human topoisomerase I inhibitors .

Scientific Research Applications

Chemical and Enzymatic Studies

Research has explored the chemical properties and enzymatic reactions involving compounds related to 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. For instance, studies on DIMBOA, a related compound, revealed its rapid conversion into MBOA, an auxin-inhibiting substance in maize, suggesting its role in phototropism (Kosemura et al., 1994).

Reaction Dynamics

Investigations into the reactivity of benzoxazinone derivatives, which are structurally similar to 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, have been conducted. These studies focused on their reactions with diazoalkanes, shedding light on their structural properties and reaction orientations (Schubert-Zsilavecz, 1991; Schubert-Zsilavecz et al., 1992).

Agricultural Applications

The compound DIMBOA, related to 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride, has been identified as an active agent in the resistance of maize to the European corn borer. This indicates the potential of related compounds in developing agricultural strategies for pest control (Klun et al., 1967).

Soil Degradation and Allelopathy

The degradation dynamics of benzoxazinoids like DIMBOA and MBOA in soil have been studied, highlighting their significance as allelochemicals with potential use in natural herbicide models. This research can inform the development of eco-friendly agricultural practices (Macias et al., 2004).

Synthesis and Structural Analysis

Efforts have been made to synthesize and analyze the structure of compounds similar to 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. These studies provide a deeper understanding of their chemical properties and potential applications (Hayun et al., 2012; Vakarov et al., 2018; Yu et al., 2013).

Biomedical Research

Although there is a focus on excluding information related to drug use, dosage, and side effects, it is important to note that related compounds have been studied for their potential in biomedical applications. For example, derivatives of benzoxazine have been evaluated for their binding affinity to serotonin receptors, indicating the broad scope of research in this area (Kuroita et al., 1996; Rudyanto et al., 2014; Rudyanto et al., 2015).

properties

IUPAC Name

6-methoxy-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S/c1-15-7-2-5-6(16-4-9(12)11-5)3-8(7)17(10,13)14/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFGIVUWJJZFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)CO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

CAS RN

1368585-15-2
Record name 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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